N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide
Overview
Description
“N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is a perylene derivative that is used as a thermally stable material in the development of an n-type semiconductor device . It is used extensively as an industrial pigment and in chemical research . It also finds applications as a tunable laser dye, light-harvesting material, transistor, molecular switch, solar cell, and optoelectronic device .
Molecular Structure Analysis
The molecular structure of “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is complex and involves a perylene core . The energy band dispersion relation for this compound is obtained by applying the one-dimensional (1D) tight binding theory to the HOMO of the perylene core .Chemical Reactions Analysis
The chemical reactions involving “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” are complex and involve charge injection mechanisms. These mechanisms are supported by thermionic emission at low drain-source voltage while Fowler-Nordheim tunneling is the main injection mechanism at a drain to source voltage exceeding the transistor turn-on voltage .Physical And Chemical Properties Analysis
“N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is a dark yellow-red to black solid . It has a high melting point of over 300°C . It is soluble in toluene .Scientific Research Applications
High Mobility Thin-Film Transistors
N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) is significant in the field of thin-film transistors (TFTs). Tatemichi et al. (2006) found that PTCDI-C13 thin-film transistors exhibited high field-effect electron mobility of 2.1cm²/Vs when annealed at 140°C. This thermal treatment enhanced the crystallinity of the films, changing the film morphology and improving device performance (Tatemichi, Ichikawa, Koyama, & Taniguchi, 2006).
Photovoltaic and Optoelectronic Applications
PTCDI-C13 has been explored in photovoltaic and optoelectronic applications due to its strong electron-accepting character and significant charge transport properties. Kozma & Catellani (2013) highlighted the potential of perylene diimide derivatives in organic photovoltaic solar cells, emphasizing their high electron mobility and molar absorption coefficients, which are crucial for efficient solar energy conversion (Kozma & Catellani, 2013).
Structural and Surface Studies
The molecular and surface interactions of PTCDI-C13 have been a subject of research. Wan et al. (2008) investigated the energy level structure of PTCDI-C13 on different surfaces, revealing the formation of an occupied interface state on certain substrates. This study highlights the importance of molecular-surface interactions in the design of molecular electronics and supramolecular chemistry (Wan, Long, Kushto, & Mäkinen, 2008).
Enhancing Device Performance in Organic Transistors
Research has also been conducted to improve the performance of organic transistors using PTCDI-C13. Hong et al. (2010) demonstrated that applying a poly(3,4-ethylenedioxythiophene):poly(4-styrene sulfonate) coating on source/drain electrodes in PTCDI-C13 n-type field-effect transistors significantly increased electron mobility. This improvement was attributed to reduced contact resistance and higher crystallinity at the interface (Hong, Kim, Yang, Jang, Cha, & Park, 2010).
Molecular Aggregation and Optical Properties
The study of molecular aggregation and optical properties of PTCDI-C13 derivatives has also been a focus. El-Khouly et al. (2018) examined the effects of side-chain substitution on the optical properties and structural morphology of different perylene diimide derivatives. Their findings confirmed that variations in side-chain structures lead to distinct optical properties and morphologies, influencing the assembly and application potential of these molecules in nanotechnologies (El-Khouly, El-refaey, Shaban, & El-Kemary, 2018).
Future Directions
The future directions of “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” involve its use in the development of high mobility n-type thin-film transistors . It has been demonstrated that these transistors exhibit high field-effect electron mobility by just annealing at an adequate temperature after the transistor fabrications .
properties
IUPAC Name |
7,18-di(tridecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAZCFDCJHGAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCC)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130596 | |
Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide | |
CAS RN |
95689-92-2 | |
Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95689-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-ditridecyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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